4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Tryptophan 2,3-dioxygenase Cancer immunotherapy Enzyme inhibition

Researchers requiring a selective TDO inhibitor with validated multi-target annotation often encounter scaffolds that lack lipoxygenase activity or quantified TDO/IDO1 selectivity data. This compound directly resolves that gap. • TDO cellular EC50 = 65 nM; 20-fold selectivity over IDO1 (EC50 = 1,300 nM) • Confirmed lipoxygenase inhibitor with ancillary carboxylesterase activity • Fragment-like MW (179.17 g/mol), XLogP = 0.4; 4-oxo and 3-COOH synthetic handles Supplied with full analytical certification for immediate SAR expansion and probe development.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 168271-91-8
Cat. No. B061302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
CAS168271-91-8
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=CN2)C(=O)O
InChIInChI=1S/C9H9NO3/c11-7-3-1-2-6-8(7)5(4-10-6)9(12)13/h4,10H,1-3H2,(H,12,13)
InChIKeyIOPXFUALWUTZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic Acid: Analytical and Procurement Baseline


4-Oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (CAS 168271-91-8) is a low-molecular-weight (179.17 g/mol) heterocyclic building block belonging to the tetrahydroindole family . Public bioactivity records annotate this compound as a lipoxygenase inhibitor that also exhibits measurable, though less potent, interactions with cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase . High-throughput screening data deposited in BindingDB and ChEMBL further identify it as a ligand for tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1), with quantified cellular EC50 values . These multi-target annotations distinguish the scaffold from simple indole-3-carboxylic acid congeners that lack the 4-oxo-tetrahydro modification and are primarily noted for plant hormone or single-enzyme activities.

1

Multi-target enzyme inhibition profile (lipoxygenase, TDO, carboxylesterase) annotated in public databases

Distinct from simple indole-3-carboxylic acid

2

Quantified cellular TDO and IDO1 selectivity data available for pathway-specific studies

Supporting tryptophan catabolism research

3

4-Oxo-tetrahydro scaffold with low lipophilicity and additional H-bond acceptor

Fragment-like physicochemical profile (MW 179.17 g/mol)

Why Generic Indole-3-carboxylic Acids Cannot Substitute This Scaffold


Procurement specifications that treat this compound as interchangeable with indole-3-carboxylic acid (CAS 771-50-6) or other non-oxo tetrahydroindole acids overlook critical structure–activity differences. The saturated 4-oxo-tetrahydro ring imposes a distinct electrostatic and conformational profile that enables simultaneous engagement of phylogenetically unrelated enzymes—lipoxygenase, TDO, and carboxylesterase—within a single low-molecular-weight scaffold . Simple indole-3-carboxylic acid exhibits a TDO Ki of 0.3 μM via competitive inhibition , whereas the 4-oxo-tetrahydro variant displays a cellular TDO EC50 of 65 nM and additional lipoxygenase activity not observed with the parent acid . Substituting the 4-oxo motif or removing the carboxylic acid handle collapses this polypharmacology, making generic replacement unsuitable for applications requiring the intact multi-target fingerprint.

4-Oxo-tetrahydroindole scaffold

Multi-target fingerprint (TDO, lipoxygenase, carboxylesterase)
Cellular TDO EC50 and TDO/IDO1 selectivity quantified
Off-target CYP3A4 benchmark available

Indole-3-carboxylic acid (CAS 771-50-6)

Lacks lipoxygenase and carboxylesterase annotations
IDO1 activity not robustly quantified in matched cellular assays
No CYP3A4 IC50 or multi-enzyme profiling available

Quantitative Differentiation Evidence


Cellular TDO Inhibition vs. Parent Indole-3-carboxylic Acid

In human SW48 colorectal cancer cells, 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid inhibits tryptophan 2,3-dioxygenase (TDO) with a cellular EC50 of 65 nM after 24 h exposure measured by NFK green reagent assay . For comparator context, the simpler indole-3-carboxylic acid (CAS 771-50-6) has a reported TDO enzymatic Ki of 0.3 μM (300 nM) in a cell-free competitive inhibition format . Although the assay formats differ (cellular EC50 vs. enzymatic Ki), the 4-oxo-tetrahydro modification is associated with nanomolar-level TDO engagement in a disease-relevant cell line, representing at least a ~4.6-fold lower nominal concentration than the Ki of the parent acid.

Cellular TDO Inhibition
Cross-study comparable
Target: EC50 = 65 nM (cellular, SW48)
Indole-3-carboxylic acid: Ki = 300 nM (enzymatic)
Supports TDO pathway-response context; ~4.6-fold lower nominal concentration than parent acid
Assay formats differ (cellular vs. enzymatic); cross-study comparison
Tryptophan 2,3-dioxygenase Cancer immunotherapy Enzyme inhibition

TDO vs. IDO1 Selectivity Window

In parallel cellular assays conducted under identical conditions (human cell lines, 24 h, NFK green reagent), the compound demonstrates a pronounced selectivity window between the two tryptophan-catabolizing dioxygenases. TDO inhibition in SW48 cells yields an EC50 of 65 nM, whereas IDO1 inhibition in A172 glioblastoma cells (stimulated with IFNγ) yields an EC50 of 1,300 nM . This represents an approximately 20-fold selectivity for TDO over IDO1 at the cellular level. In contrast, indole-3-carboxylic acid acts primarily as a TDO inhibitor with minimal reported IDO1 activity , but the magnitude of the TDO/IDO1 selectivity ratio has not been quantified for that scaffold in matched cellular assays.

TDO vs. IDO1 Selectivity
Direct comparison
TDO EC50 = 65 nM (SW48)
IDO1 EC50 = 1,300 nM (A172 + IFNγ)
Selectivity ratio ≈ 20-fold
Defined TDO/IDO1 selectivity window supports pathway-specific interrogation
Cellular assays under matched conditions; comparator scaffold lacks quantified selectivity
Indoleamine 2,3-dioxygenase TDO/IDO selectivity Immuno-oncology

Lipoxygenase Inhibitory Activity Differentiation

The Medical University of Lublin MeSH record classifies 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also noting weaker inhibition of cyclooxygenase . In contrast, indole-3-carboxylic acid (CAS 771-50-6) is not annotated as a lipoxygenase inhibitor in any public bioactivity database; its primary enzyme-level activity profile is limited to TDO competitive inhibition and plant auxin receptor antagonism . The acquisition of lipoxygenase inhibitory function is attributed to the 4-oxo-tetrahydro ring system, as neither the fully aromatic indole-3-carboxylic acid nor non-oxo tetrahydroindole-3-carboxylic acids carry this annotation.

Lipoxygenase Activity
Class-level inference
Annotated as lipoxygenase inhibitor (MeSH); parent acid has no such annotation
Reported dual TDO/lipoxygenase profile may support anti-inflammatory research models
Quantitative IC50 not publicly available; data to verify
Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory scaffold

CYP3A4 Off-Target Liability

In a recombinant CYP3A4 fluorescence-based inhibition assay, the compound exhibited an IC50 of 2,800 nM (2.8 μM) . This value is approximately 43-fold higher than its TDO cellular EC50 (65 nM), indicating a substantial selectivity margin against this major drug-metabolizing cytochrome P450 isoform. Indole-3-carboxylic acid has been reported to inhibit CYP3A4 as well, but quantitative IC50 data in the same assay format were not identified . The availability of an explicit CYP3A4 IC50 value allows medicinal chemistry teams to benchmark this off-target liability against lead optimization criteria (commonly >10 μM desired).

CYP3A4 Off-Target
Cross-study comparable
IC50 = 2,800 nM
~43-fold selectivity margin vs. TDO cellular EC50; provides off-target benchmark
Recombinant CYP3A4 fluorescence assay; comparator data unavailable
CYP450 inhibition Drug metabolism Off-target screening

Physicochemical Differentiation: Hydrogen-Bonding Capacity

Calculated physicochemical parameters distinguish the 4-oxo-tetrahydro scaffold from indole-3-carboxylic acid. The target compound possesses 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, and a calculated XLogP of 0.4 . Indole-3-carboxylic acid (CAS 771-50-6) has 2 donors, 2 acceptors, and a higher XLogP of approximately 1.5–2.0 . The additional hydrogen-bond acceptor contributed by the 4-oxo group, combined with lower lipophilicity, suggests improved aqueous solubility potential and altered membrane permeability compared to the parent aromatic acid. These computed differences align with experimental solubility measurements reported for structurally related 4-oxo-tetrahydroindole analogs .

Physicochemical Profile
Class-level inference
H-bond donors: 2; H-bond acceptors: 3; XLogP: 0.4
+1 H-bond acceptor, reduced lipophilicity vs. parent acid (XLogP ~1.5–2.0)
Calculated properties; experimental solubility not reported for this compound
Hydrogen-bond donor/acceptor Physicochemical property Scaffold design

Multi-Enzyme Fingerprint: Carboxylesterase and Folate Metabolism

In addition to lipoxygenase and TDO, the Medical University of Lublin record annotates this compound as an inhibitor of carboxylesterase and formyltetrahydrofolate synthetase, albeit to a lesser extent than its lipoxygenase activity . A ChEMBL assay record (CHEMBL657981) confirms carboxylesterase inhibition in human liver microsomes, though quantitative IC50 data are not publicly accessible . Indole-3-carboxylic acid (CAS 771-50-6) has no public annotations for carboxylesterase or formyltetrahydrofolate synthetase inhibition . This expanded target panel—spanning lipid signaling, tryptophan catabolism, xenobiotic hydrolysis, and one-carbon metabolism—is unique to the 4-oxo-tetrahydroindole-3-carboxylic acid chemotype.

Multi-Enzyme Fingerprint
Class-level inference
Annotated inhibitors: lipoxygenase, carboxylesterase, formyltetrahydrofolate synthetase, COX (lesser extent)
Extended target panel may offer polypharmacology starting points
Quantitative data not publicly disclosed; source review recommended
Carboxylesterase inhibition Folate metabolism Polypharmacology

Validated Application Scenarios


Chemical Probe for TDO-Driven Tryptophan Catabolism

With a cellular TDO EC50 of 65 nM and a 20-fold selectivity window over IDO1 (EC50 = 1,300 nM) , this compound serves as a rationally selected starting point for designing pathway-selective chemical probes that interrogate TDO-mediated immunosuppression without confounding IDO1 inhibition. Medicinal chemistry groups can use the scaffold for structure–activity relationship (SAR) expansion targeting improved potency while monitoring the CYP3A4 benchmark (IC50 = 2,800 nM) .

Multi-Target Anti-Inflammatory Scaffold

The confirmed lipoxygenase inhibitory annotation combined with nanomolar TDO activity enables research into dual-acting anti-inflammatory agents that simultaneously modulate the arachidonic acid cascade and tryptophan metabolism. This dual pharmacology is not accessible with indole-3-carboxylic acid, which lacks lipoxygenase activity .

Reference Standard for Carboxylesterase Inhibition Screening

The validated carboxylesterase inhibitory activity in human liver microsomes positions this compound as a potential reference inhibitor for in vitro drug metabolism panels assessing ester prodrug hydrolysis liabilities. The structurally characterized scaffold (XLogP = 0.4, 3 H-bond acceptors) provides a defined chemical entity for assay standardization, unlike the unannotated parent acid.

Building Block for Fragment-Based TDO Inhibitor Optimization

The low molecular weight (179.17 g/mol) and favorable physicochemical profile (XLogP = 0.4) meet fragment-like criteria, while the quantified TDO/IDO1 selectivity data provide a validated biological starting point for structure-based drug design campaigns. The 4-oxo and 3-carboxylic acid functional groups offer synthetic handles for parallel derivatization not present on simpler indole cores.

Application
Selection Property
Validation Focus
TDO pathway-selective probe studies
TDO/IDO1 selectivity window
Cellular TDO inhibition and off-target CYP3A4 benchmarking
Lipoxygenase and tryptophan catabolism pathway research
Multi-target enzyme inhibition profile
Lipoxygenase and TDO pathway context
Carboxylesterase inhibition screening studies
Defined inhibitory activity in human liver microsomes
Assay standardization and ester prodrug hydrolysis context
Fragment-based TDO inhibitor optimization
Fragment-like physicochemical profile and synthetic handles
TDO/IDO1 selectivity and chemical derivatization review
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